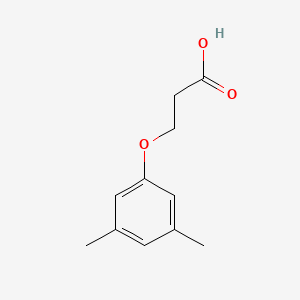

3-(3,5-Dimethylphenoxy)propanoic acid

Description

Historical Perspectives and Chemical Classifications of Aryloxyalkanoic Acids

Aryloxyalkanoic acids are a class of organic compounds characterized by an aryloxy group (a substituted benzene (B151609) ring linked to an oxygen atom) connected to an alkanoic acid. Their history is significantly rooted in agricultural science, dating back to the 1940s. encyclopedia.pub During this era, chemists developed these compounds as synthetic analogues of indole-3-acetic acid (IAA), a natural plant growth hormone, or auxin. encyclopedia.pub This mimicry of a natural hormone's function defined their primary and most large-scale application: as auxinic herbicides. encyclopedia.pub

Compounds like 2,4-dichlorophenoxyacetic acid (2,4-D) and 2-methyl-4-chlorophenoxyacetic acid (MCPA) became prominent for their ability to control broadleaf weeds in various agricultural and non-agricultural settings. encyclopedia.pub The mechanism of action involves the synthetic auxin overwhelming the plant's normal growth regulation processes, leading to uncontrolled growth and eventual death. encyclopedia.pub

Chemically, aryloxyalkanoic acids can be classified based on the nature of the alkanoic acid chain (e.g., acetic, propanoic, butanoic) and the substituents on the aryl ring. These structural variations influence their activity and physical properties. For commercial applications, they are often formulated as salts or esters to improve their solubility and absorption by plants. encyclopedia.pub

Beyond their herbicidal use, the unique chemical structure of aryloxyalkanoic acids has led to their investigation in other scientific fields. In medicine, certain (aryloxy)acetic acids were evaluated for their ability to inhibit brain tissue swelling following blunt and ischemic injuries. nih.gov Research identified that some of these compounds could reduce mortality and morbidity in animal models of brain injury. nih.gov Furthermore, some aryloxyalkanoic acid hydroxyamides have been synthesized and identified as potent inhibitors of histone deacetylase, indicating a potential application in oncology. nih.gov

Rationale for Focused Academic Inquiry into 3-(3,5-Dimethylphenoxy)propanoic Acid

Specific academic literature detailing dedicated research into this compound is notably scarce. However, the rationale for its synthesis and potential study can be inferred from the well-established properties of its chemical class.

The primary motivation for investigating this specific compound would likely stem from structure-activity relationship (SAR) studies. Scientists systematically modify parts of a known active molecule to see how the changes affect its biological activity. Given the potent herbicidal activity of many aryloxypropanoic acids, this compound represents a logical variation to explore. The dimethyl substitution on the phenyl ring at the 3 and 5 positions could alter its efficacy, selectivity, or environmental persistence compared to existing herbicides.

Similarly, the exploration of aryloxyalkanoic acids in medicine provides another rationale. Research into compounds that treat brain injuries or act as anticancer agents often involves screening libraries of related molecules to find candidates with improved potency or reduced side effects. nih.govnih.gov The specific stereochemistry and electronic properties conferred by the 3,5-dimethylphenoxy group could potentially lead to novel biological interactions.

Overview of Current Research Landscape and Gaps Pertaining to the Compound

A comprehensive review of publicly accessible scientific databases reveals a significant gap in the research landscape for this compound. While chemical suppliers list the compound, indicating it has been synthesized, there is a lack of peer-reviewed studies focusing on its synthesis, characterization, biological activity, or potential applications.

The existing information is largely limited to basic chemical identifiers and predicted properties. This contrasts sharply with related molecules, such as its isomers or chlorinated analogues, which have been subjects of patents and academic papers. google.comnih.gov

The primary gaps in knowledge for this compound include:

Detailed Synthesis and Characterization: While general methods for synthesizing aryloxyalkanoic acids exist, specific, optimized protocols and detailed spectroscopic data (NMR, IR, Mass Spectrometry) for this compound are not readily available in the literature.

Biological Activity Screening: There is no published data on its potential herbicidal, medicinal, or other biological activities. Its efficacy as a plant growth regulator, its cytotoxicity against cancer cell lines, or its effect on neurological systems remain uninvestigated.

Physicochemical Properties: Experimental data on properties such as melting point, solubility, and pKa are not documented in academic sources.

Metabolism and Environmental Fate: For a compound with potential agricultural applications, understanding how it breaks down in soil, water, and living organisms is crucial, yet this information is absent.

In essence, this compound represents an unexplored molecule within a well-known and versatile chemical class. The lack of dedicated research presents an opportunity for future academic inquiry to fully characterize the compound and determine if its unique structure translates to useful properties.

Interactive Data Table: Comparison of Related Aryloxyalkanoic Acids

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(3,5-dimethylphenoxy)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-8-5-9(2)7-10(6-8)14-4-3-11(12)13/h5-7H,3-4H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKXUNJWAAUBSMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)OCCC(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00324910 | |

| Record name | 3-(3,5-dimethylphenoxy)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00324910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7507-34-8 | |

| Record name | NSC407966 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407966 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(3,5-dimethylphenoxy)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00324910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes for 3-(3,5-Dimethylphenoxy)propanoic Acid

Established synthetic routes for this compound primarily involve the formation of the ether bond between the 3,5-dimethylphenol (B42653) and a three-carbon chain, followed by modification to yield the carboxylic acid.

A common and effective method for the synthesis of carboxylic acids is the oxidation of their corresponding aldehydes. In the context of this compound, the precursor aldehyde, 3-(3,5-dimethylphenoxy)propanal, can be oxidized to the desired carboxylic acid. While specific literature on the oxidation of this particular aldehyde is not abundant, analogous transformations are well-documented. For instance, the oxidation of 3-phenylpropanal to 3-phenylpropionic acid can be achieved with a high degree of conversion and selectivity using a medium containing molecular oxygen at elevated temperatures, typically between 40° and 80° C. google.com This process can often be carried out in the absence of a solvent or catalyst, making it an efficient and attractive industrial method. google.com

A variety of oxidizing agents can be employed for this transformation, with the choice of reagent depending on the scale of the reaction and the desired purity of the product. Common laboratory-scale oxidizing agents for converting aldehydes to carboxylic acids include:

Potassium permanganate (B83412) (KMnO₄): A strong oxidizing agent that is effective but can sometimes lead to over-oxidation if not carefully controlled.

Jones reagent (CrO₃ in aqueous acetone with sulfuric acid): A powerful and reliable oxidizing agent for this transformation.

Tollens' reagent ([Ag(NH₃)₂]⁺): A mild oxidizing agent that is often used in qualitative analysis but can also be employed for synthetic purposes.

Sodium chlorite (NaClO₂): A mild and selective oxidizing agent that is particularly useful for aldehydes that are sensitive to stronger oxidants.

The general reaction for the oxidation of 3-(3,5-dimethylphenoxy)propanal is depicted below:

Figure 1: General scheme for the oxidation of 3-(3,5-dimethylphenoxy)propanal to this compound.

Figure 1: General scheme for the oxidation of 3-(3,5-dimethylphenoxy)propanal to this compound.The Williamson ether synthesis is a widely used and versatile method for the formation of ethers, and it represents a key strategy for the synthesis of this compound. masterorganicchemistry.combyjus.comwikipedia.org This Sₙ2 reaction involves the nucleophilic attack of an alkoxide ion on an alkyl halide or other substrate with a good leaving group. masterorganicchemistry.combyjus.comwikipedia.org

In this specific synthesis, 3,5-dimethylphenol is first deprotonated with a suitable base to form the corresponding phenoxide ion. This phenoxide then acts as the nucleophile, attacking a three-carbon electrophile that contains a leaving group, such as a 3-halopropanoic acid or its ester. The use of a strong base like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) is common for the deprotonation of phenols. gordon.edu

The reaction between 3,5-dimethylphenoxide and a 3-halopropanoic acid, such as 3-chloropropanoic acid, directly yields the target molecule. The general reaction is as follows:

Figure 2: Williamson ether synthesis for the preparation of this compound.

Figure 2: Williamson ether synthesis for the preparation of this compound.The reaction conditions, including the choice of solvent and temperature, are crucial for optimizing the yield and minimizing side reactions. Common solvents for the Williamson ether synthesis include polar aprotic solvents like acetonitrile and N,N-dimethylformamide. byjus.com The reaction is typically carried out at temperatures ranging from 50-100 °C. byjus.com

A similar approach involves the reaction of 3,5-dimethylphenol with an acrylic acid ester, which proceeds via a Michael addition. This reaction is often catalyzed by a base. The resulting ester is then hydrolyzed to afford the desired carboxylic acid.

Direct synthesis of this compound can be achieved by reacting commercially available 3,5-dimethylphenol with acrylic acid. This reaction is a conjugate addition, specifically a Michael addition, where the phenoxide ion adds to the β-carbon of the α,β-unsaturated carbonyl compound. The reaction is typically carried out in the presence of a base to generate the more nucleophilic phenoxide.

The synthesis of the precursor, 3,5-dimethylphenol, can be accomplished through various methods, including the dehydrogenation of 3,5-dimethylcyclohexenone or from xylenes through a multi-step process involving acylation, oxidation, and hydrolysis. google.comprepchem.com

The direct reaction of 3,5-dimethylphenol with acrylic acid is an atom-economical approach as it incorporates all the atoms of the reactants into the final product.

| Precursor 1 | Precursor 2 | Reaction Type | Key Conditions |

| 3,5-Dimethylphenol | 3-Chloropropanoic acid | Williamson Ether Synthesis | Base (e.g., NaOH, KOH), Polar aprotic solvent |

| 3,5-Dimethylphenol | Acrylic acid | Michael Addition | Base catalyst |

| 3-(3,5-Dimethylphenoxy)propanal | Oxidizing agent (e.g., O₂, KMnO₄) | Oxidation | Varies with oxidizing agent |

Advanced Synthetic Strategies for Enantiomerically Pure this compound and Analogues

The development of methods to obtain enantiomerically pure forms of chiral molecules is of significant importance, particularly in the pharmaceutical and agrochemical industries. For this compound, which is chiral at the C2 position of the propanoic acid chain, advanced synthetic strategies focus on either separating the enantiomers from a racemic mixture or synthesizing a specific enantiomer directly.

Chiral resolution is a common method for separating enantiomers from a racemic mixture. wikipedia.org For carboxylic acids like this compound, the most prevalent technique is the formation of diastereomeric salts. wikipedia.orglibretexts.org This involves reacting the racemic acid with an enantiomerically pure chiral base. The resulting salts are diastereomers and therefore have different physical properties, such as solubility, which allows for their separation by methods like fractional crystallization. wikipedia.org

Commonly used chiral resolving agents for acidic compounds include naturally occurring alkaloids and synthetic chiral amines: libretexts.org

Brucine

Strychnine

Quinine

(R)- or (S)-1-Phenylethanamine wikipedia.org

(R)- or (S)-1-(1-Naphthyl)ethylamine

The process of chiral resolution via diastereomeric salt formation can be summarized in the following steps:

Salt Formation: The racemic this compound is treated with a single enantiomer of a chiral base in a suitable solvent.

Separation: The resulting diastereomeric salts are separated based on their differential solubility through fractional crystallization. One diastereomer will typically crystallize out of the solution while the other remains dissolved.

Liberation of the Enantiomer: The separated diastereomeric salt is then treated with a strong acid to protonate the carboxylate and liberate the enantiomerically pure carboxylic acid. The chiral base can often be recovered and reused.

The efficiency of the resolution is dependent on several factors, including the choice of the resolving agent, the solvent system, and the crystallization conditions. onyxipca.com

Another technique for chiral resolution is chiral chromatography, where the racemic mixture is passed through a column containing a chiral stationary phase. The enantiomers interact differently with the chiral stationary phase, leading to different retention times and allowing for their separation.

Enantioselective synthesis, also known as asymmetric synthesis, aims to produce a single enantiomer of a chiral compound directly. This approach is often more efficient than chiral resolution as it avoids the loss of 50% of the material as the undesired enantiomer.

One powerful method for the enantioselective synthesis of α-substituted carboxylic acids is the use of chiral auxiliaries. The Evans oxazolidinone auxiliaries are a well-established class of chiral auxiliaries that can be used to control the stereochemistry of alkylation reactions. orgsyn.org

In a potential enantioselective synthesis of this compound, an achiral propanoic acid derivative could be attached to an Evans auxiliary. The resulting chiral N-acyloxazolidinone can then be deprotonated to form a chiral enolate, which can then be reacted with a suitable electrophile to introduce the 3,5-dimethylphenoxy group. The stereochemistry of the addition is controlled by the chiral auxiliary, leading to the formation of a single diastereomer. Finally, the chiral auxiliary is cleaved to yield the enantiomerically enriched this compound.

The stereoselective synthesis of a structurally similar compound, (3S)- and (3R)-3-hydroxy-3-(2,6-dimethyl-4-hydroxyphenyl)propanoic acid, has been achieved using Evans chemistry, demonstrating the applicability of this methodology to related structures. nih.gov

Derivatization Chemistry of this compound

The chemical reactivity of this compound is primarily centered around its carboxylic acid functional group and the activated aromatic ring. These reactive sites allow for a variety of chemical modifications, leading to a diverse range of derivatives with potential applications in various fields of chemical research.

Esterification Reactions

The carboxylic acid moiety of this compound readily undergoes esterification with various alcohols to form the corresponding esters. A common and effective method for this transformation is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). masterorganicchemistry.commasterorganicchemistry.com The reaction is typically carried out under reflux conditions to drive the equilibrium towards the formation of the ester product. youtube.com

The general reaction scheme is as follows:

this compound + R-OH ⇌ 3-(3,5-Dimethylphenoxy)propanoate-R + H₂O

The choice of alcohol (R-OH) can be varied to produce a wide array of esters, from simple alkyl esters to more complex structures. The reaction conditions can be optimized by controlling the molar ratio of the reactants and the type of acid catalyst used.

Table 1: Examples of Esterification Reactions of this compound

| Alcohol (R-OH) | Ester Product Name | Catalyst | Reaction Conditions |

|---|---|---|---|

| Methanol | Methyl 3-(3,5-dimethylphenoxy)propanoate | H₂SO₄ | Reflux |

| Ethanol | Ethyl 3-(3,5-dimethylphenoxy)propanoate | H₂SO₄ | Reflux |

| Propan-1-ol | Propyl 3-(3,5-dimethylphenoxy)propanoate | H₂SO₄ | Reflux |

Amidation Reactions

The synthesis of amides from this compound can be achieved by reacting it with a primary or secondary amine. This transformation typically requires the activation of the carboxylic acid group to facilitate nucleophilic attack by the amine. Common methods for amide bond formation include the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an activating agent like N-hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt).

A general reaction scheme for amidation is:

this compound + R'R''NH → 3-(3,5-Dimethylphenoxy)-N-(R',R'')propanamide + H₂O

The reaction conditions are generally mild, allowing for the synthesis of a wide range of amides with diverse functionalities.

Table 2: Reagents for Amidation of this compound

| Amine (R'R''NH) | Coupling Reagent | Product Name |

|---|---|---|

| Ammonia | DCC/NHS | 3-(3,5-Dimethylphenoxy)propanamide |

| Methylamine | EDC/HOBt | N-Methyl-3-(3,5-dimethylphenoxy)propanamide |

| Diethylamine | DCC | N,N-Diethyl-3-(3,5-dimethylphenoxy)propanamide |

Halogenation and Nitration Transformations

The aromatic ring of this compound is susceptible to electrophilic substitution reactions such as halogenation and nitration. The existing substituents on the benzene (B151609) ring, namely the ether linkage and the two methyl groups, are activating and direct incoming electrophiles to the ortho and para positions.

Halogenation: Electrophilic halogenation, such as bromination or chlorination, can be achieved using elemental halogens (Br₂ or Cl₂) in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃). youtube.commasterorganicchemistry.com The directing effects of the substituents favor substitution at the positions ortho and para to the phenoxy group. Given that the para position is occupied by a methyl group, substitution is expected to occur at the available ortho positions.

Nitration: Nitration of the aromatic ring can be accomplished using a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). researchgate.net This nitrating mixture generates the nitronium ion (NO₂⁺), which acts as the electrophile. Similar to halogenation, the substitution pattern is governed by the directing effects of the existing groups on the aromatic ring.

Table 3: Potential Halogenation and Nitration Products

| Reaction | Reagents | Major Product(s) |

|---|---|---|

| Bromination | Br₂ / FeBr₃ | 3-(2-Bromo-3,5-dimethylphenoxy)propanoic acid and 3-(4-Bromo-3,5-dimethylphenoxy)propanoic acid |

| Chlorination | Cl₂ / AlCl₃ | 3-(2-Chloro-3,5-dimethylphenoxy)propanoic acid and 3-(4-Chloro-3,5-dimethylphenoxy)propanoic acid |

Coupling with Peptides and Amino Acid Analogues

The carboxylic acid functionality of this compound makes it a suitable candidate for conjugation with the N-terminus of peptides or the amino group of amino acid analogues. This coupling reaction is a cornerstone of peptide and medicinal chemistry, enabling the synthesis of modified peptides and novel amino acid derivatives.

The formation of the amide (peptide) bond is typically facilitated by standard peptide coupling reagents. These reagents activate the carboxyl group of this compound, making it susceptible to nucleophilic attack by the free amino group of a peptide or amino acid ester. Commonly used coupling agents include carbodiimides like DCC and EDC, as well as uronium/aminium salts such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate). The reactions are often carried out in the presence of a non-nucleophilic base, for instance, N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), to neutralize the acid formed during the reaction and to ensure the amino component is in its free base form.

Table 4: Common Coupling Reagents for Peptide and Amino Acid Conjugation

| Coupling Reagent | Additive/Base | Typical Solvent |

|---|---|---|

| DCC (Dicyclohexylcarbodiimide) | HOBt (1-Hydroxybenzotriazole) | Dichloromethane (DCM), Dimethylformamide (DMF) |

| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | HOBt or NHS (N-Hydroxysuccinimide) | Dichloromethane (DCM), Dimethylformamide (DMF) |

| HATU | DIPEA (N,N-Diisopropylethylamine) | Dimethylformamide (DMF) |

The resulting conjugates, which link the this compound moiety to a peptide or an amino acid analogue, can exhibit modified biological activities and physicochemical properties.

Table of Compounds

| Compound Name |

|---|

| 3-(2-Bromo-3,5-dimethylphenoxy)propanoic acid |

| 3-(4-Bromo-3,5-dimethylphenoxy)propanoic acid |

| 3-(2-Chloro-3,5-dimethylphenoxy)propanoic acid |

| 3-(4-Chloro-3,5-dimethylphenoxy)propanoic acid |

| 3-(3,5-Dimethyl-2-nitrophenoxy)propanoic acid |

| 3-(3,5-Dimethyl-4-nitrophenoxy)propanoic acid |

| 3-(3,5-Dimethylphenoxy)propanamide |

| This compound |

| Aluminum chloride |

| Ammonia |

| Aniline |

| Butan-1-ol |

| Dicyclohexylcarbodiimide (DCC) |

| Diethylamine |

| N,N-Diisopropylethylamine (DIPEA) |

| Dimethylformamide (DMF) |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) |

| Ethanol |

| Ethyl 3-(3,5-dimethylphenoxy)propanoate |

| HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) |

| HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) |

| Hydrochloric acid |

| 1-Hydroxybenzotriazole (HOBt) |

| N-Hydroxysuccinimide (NHS) |

| Iron(III) bromide |

| Methanol |

| Methyl 3-(3,5-dimethylphenoxy)propanoate |

| Methylamine |

| N-Methyl-3-(3,5-dimethylphenoxy)propanamide |

| N-Methylmorpholine (NMM) |

| Nitric acid |

| N,N-Diethyl-3-(3,5-dimethylphenoxy)propanamide |

| N-Phenyl-3-(3,5-dimethylphenoxy)propanamide |

| Propan-1-ol |

| Propyl 3-(3,5-dimethylphenoxy)propanoate |

Structure Activity Relationship Sar Studies and Molecular Design Principles

Systematic Modification of the Phenoxy Moiety and its Impact on Biological Activity

The number and placement of methyl groups on the phenoxy ring have a profound effect on the biological activity of phenoxyacetic acids, particularly their auxin-like properties which are often mediated by transport proteins like PIN-FORMED (PIN) auxin transporters. nih.gov Studies on the affinity of various methyl-substituted phenoxyacetic acids for these transporters reveal a distinct hierarchy of activity based on the substitution pattern.

For instance, substitution at the C2 position of the phenyl ring is considered more crucial for substrate affinity than substitution at the C4 position. nih.gov This is evidenced by the high binding affinity of 2-methylphenoxyacetic acid, which is comparable to that of naturally occurring and synthetic auxins. In contrast, a methyl group solely at the C4 position results in a lower affinity than the unsubstituted phenoxyacetic acid. nih.gov

When considering dimethyl substitutions, the combination of methyl groups at both the C2 and C4 positions (2,4-dimethylphenoxyacetic acid) yields a higher affinity for auxin transporters than a single methyl group at the C2 position alone. nih.gov While direct comparative data for 3,5-dimethylphenoxypropanoic acid is limited, the principles derived from its acetic acid analogs suggest that the symmetrical substitution pattern in the 3,5-positions likely confers a distinct steric and electronic profile that influences its interaction with biological targets. The absence of substitution at the ortho (C2 and C6) positions in the 3,5-dimethyl arrangement may lead to a different binding orientation or affinity compared to ortho-substituted analogs.

Table 1: Relative Affinity of Methyl-Substituted Phenoxyacetic Acids for PIN-FORMED Auxin Transporters

| Compound | Substitution Pattern | Relative Affinity |

|---|---|---|

| 2-Methylphenoxyacetic acid | C2 | High |

| 4-Methylphenoxyacetic acid | C4 | Low |

| 2,4-Dimethylphenoxyacetic acid | C2, C4 | Higher than C2 alone |

| Phenoxyacetic acid | Unsubstituted | Moderate |

The introduction of halogen atoms, particularly chlorine, into the phenoxy ring is a common strategy to enhance the biological activity of phenoxyalkanoic acids, often leading to increased herbicidal potency. The presence of chlorine atoms at the C2 and/or C4 positions of phenoxyacetic acid has been shown to induce cytotoxic and mutagenic effects, highlighting the significant impact of halogenation. nih.gov

Specifically, the addition of a chlorine atom at the 4-position of the 3,5-dimethylphenoxy scaffold to create compounds like 4-Chloro-3,5-dimethylphenoxyacetic acid and its propanoic acid analog, 3-(4-Chloro-3,5-dimethylphenoxy)propanoic acid, is a key modification. nih.gov While direct, extensive SAR studies on these specific compounds are not widely published, the well-established principles of phenoxy acid herbicides suggest that the 4-chloro substituent significantly alters the molecule's electronic and lipophilic character. This modification often enhances the compound's ability to mimic natural auxins, leading to uncontrolled growth and eventual death in susceptible plants. encyclopedia.pub The herbicidal activity of many commercial phenoxy herbicides, such as 2,4-D (2,4-Dichlorophenoxyacetic acid) and MCPA ((4-Chloro-2-methylphenoxy)acetic acid), relies on this principle of chlorine substitution. scielo.brmdpi.com

Replacing methyl groups with other substituents, such as methoxy (B1213986) (-OCH₃) or hydroxyl (-OH) groups, can dramatically alter the biological properties of phenoxypropanoic acids. These changes are often linked to shifts in antioxidant potential and interactions with different biological pathways.

Studies on various phenolic acids have demonstrated that both methoxy and hydroxyl groups can enhance antioxidant activities. nih.gov Generally, an increase in the number of methoxyl groups on the aromatic ring correlates with higher antioxidant activity. nih.gov For example, in DPPH and FRAP assays, the antioxidant capacity follows the order: 4-hydroxy-3,5-dimethoxy > 4-hydroxy-3-methoxy > 3-hydroxy-4-methoxy > 4-hydroxy > 3-hydroxy substituted compounds. nih.gov This enhancement is attributed to the electron-donating nature of the methoxy group.

Similarly, the presence of phenolic hydroxyl groups is a critical determinant of antioxidant activity. nih.gov Dihydroxy-substituted phenolic acids typically exhibit greater antioxidant potential than their monohydroxy counterparts. nih.gov The position of these groups is also important, with adjacent hydroxyl groups often leading to stronger antioxidant effects. nih.gov While these findings are primarily in the context of antioxidant activity, they underscore the principle that substituting methyl groups with methoxy or hydroxyl moieties can introduce new biological functions or modulate existing ones by altering the electronic and hydrogen-bonding capabilities of the phenoxy ring. mdpi.com

Table 2: General Effect of Methoxy and Hydroxyl Substituents on the Antioxidant Activity of Phenolic Acids

| Substituent | General Effect on Antioxidant Activity |

|---|---|

| Methoxy (-OCH₃) | Increases activity; more groups lead to higher activity. nih.gov |

| Hydroxyl (-OH) | Increases activity; number and position are crucial. nih.gov |

Variation of the Propanoic Acid Side Chain and its Biological Implications

The carboxylic acid side chain is another key pharmacophore of phenoxyalkanoic acids. Its length, branching, and degree of saturation are critical factors that can influence the compound's activity, selectivity, and mode of action.

The length of the alkanoic acid side chain, a process known as homologation, can have a significant impact on biological activity. While extensive studies directly comparing a homologous series starting from 3-(3,5-dimethylphenoxy)acetic acid are scarce, general principles from related classes of plant growth regulators and other biologically active molecules provide valuable insights.

For some classes of compounds, such as certain brassinosteroids, an inverse relationship is observed, where decreasing the length of a hydrocarbon side chain leads to an increase in biological activity. nih.gov Conversely, in other systems, elongating an alkyl chain can enhance activity up to an optimal length, after which further increases may lead to a decrease in efficacy. This is often tied to changes in hydrophobicity, which affects the molecule's ability to cross biological membranes and interact with its target site. researchgate.net In the context of phenoxy acids, the transition from an acetic acid side chain (-OCH₂COOH) to a propanoic acid side chain (-OCH(CH₃)COOH or -OCH₂CH₂COOH) introduces changes in steric bulk and flexibility, which can fine-tune the interaction with auxin receptors and transport proteins.

Introducing a double bond into the side chain to form an acrylic acid analogue (e.g., 3-(3,5-dimethylphenoxy)propenoic acid) can significantly modify the compound's biological profile. This structural change alters the geometry and electronic distribution of the side chain, making it more rigid and planar.

In the realm of phenolic acids, the presence of an unsaturated side chain, such as in cinnamic acid derivatives (-CH=CHCOOH), has been shown to enhance antioxidant activity compared to their saturated propanoic acid counterparts. researchgate.net This is partly attributed to the extended conjugation of the system, which can better stabilize the radical species formed during antioxidant reactions. While the primary biological activity of many phenoxyalkanoic acids is plant growth regulation, the introduction of unsaturation can imbue or enhance other properties, such as antioxidant or antimicrobial effects. This highlights the versatility of the phenoxy acid scaffold and the potential to discover new biological functions through systematic structural modifications.

Investigation of Biological Activities and Molecular Mechanisms in Non Human Systems

Interactions with Biomolecular Targets

Comprehensive studies detailing the direct interactions of 3-(3,5-Dimethylphenoxy)propanoic acid with specific biomolecular targets are not extensively available in the current scientific literature.

No specific studies detailing the protein binding affinity of this compound were identified in a review of available scientific literature.

There is no direct evidence from the reviewed literature to suggest that this compound is an inhibitor or activator of enzymes such as lipoxygenase or neuraminidase. However, research on compounds with a similar propanoic acid structure, but different core moieties, has shown inhibitory activity against other enzymes. For instance, derivatives of 3-(pyrrol-2-yl)propionic acid have been identified as inhibitors of cytosolic phospholipase A2.

No studies were found that specifically investigate the Peroxisome Proliferator-Activated Receptor (PPAR) agonist activity of this compound or its direct derivatives. PPARs are nuclear receptors that play crucial roles in regulating lipid and carbohydrate metabolism, and their agonists are used in treating metabolic diseases. While various synthetic and natural compounds, including other carboxylic acid derivatives, are known PPAR agonists, the activity of this specific compound remains uncharacterized.

Cellular and Subcellular Effects

Investigations into the effects of phenoxyalkanoic acids at the cellular and subcellular level have primarily focused on mitochondrial processes, leveraging the mitochondrial β-oxidation pathway.

Studies on a series of ω-(phenoxy)alkanoic acids in isolated rat liver mitochondria have demonstrated that these compounds can undergo biotransformation to their corresponding phenolic products. This process is dependent on the substitution pattern of the phenoxy ring. The rate of biotransformation was observed to decrease significantly with the presence of methyl groups on the phenoxy moiety. For the class of 3-(phenoxy)propanoic acids, the rate of conversion to phenols followed the order: unsubstituted > 2-methyl > 2,6-dimethyl > 3,5-dimethyl.

This suggests that this compound would be biotransformed at a slower rate compared to its unsubstituted or monomethylated counterparts.

Table 1: Relative Rates of Biotransformation of 3-(Phenoxy)propanoic Acids in Isolated Rat Liver Mitochondria

| Compound | Relative Rate of Biotransformation |

|---|---|

| 3-(Phenoxy)propanoic acid | Highest |

| 3-(2-Methylphenoxy)propanoic acid | Moderate |

| 3-(2,6-Dimethylphenoxy)propanoic acid | Low |

| This compound | Lowest |

Data adapted from studies on mitochondrial β-oxidation of phenoxyalkanoic acids.

In the context of cytoprotection, the related compound 3-(2,6-dimethylphenoxy)propanoic acid was found to confer significant protection against hypoxia-reoxygenation injury in isolated cardiomyocytes. This protective effect is linked to its biotransformation into the antioxidant 2,6-dimethylphenol (B121312) within the mitochondria. Similar cytoprotective studies specifically involving this compound have not been reported.

No specific research data was found regarding the influence of this compound on cellular glucose, lipid, or tyrosine metabolism in non-human models.

Evaluation of Bioactivity in Model Organisms and In Vitro Systems

The bioactivity of phenoxypropanoic acid derivatives has been assessed through a variety of laboratory-based assays and experiments involving model organisms. These studies are crucial for elucidating the fundamental mechanisms of action and determining the potential efficacy of these compounds in different biological contexts.

Derivatives of propanoic acid have demonstrated a range of antimicrobial activities. Studies have shown that these compounds can inhibit the growth of various pathogenic microbes, including bacteria and fungi.

Antibacterial Activity: Research into propanoic acid derivatives has revealed structure-dependent antibacterial properties. For instance, certain 3-((4-hydroxyphenyl)amino)propanoic acid derivatives have shown activity against ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species), a group of bacteria known for their resistance to multiple antibiotics. mdpi.comnih.gov The minimum inhibitory concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a bacterium, has been a key metric in these studies. For example, some hydrazone derivatives containing heterocyclic substituents showed potent, broad-spectrum antimicrobial activity, with MIC values ranging from 0.5 to 64 µg/mL against Candida auris. mdpi.comnih.gov Similarly, chlorinated derivatives of 3-phenylpropanoic acid, isolated from marine actinomycetes, have demonstrated significant and selective activities against Escherichia coli and Staphylococcus aureus. researchgate.net The antimicrobial potential of phenolic acids is often linked to their ability to diffuse through the bacterial membrane and acidify the cytoplasm, leading to cell death. mdpi.com

Antifungal Activity: The antifungal properties of propanoic acid derivatives have also been investigated. Studies have shown that these compounds can be effective against various fungal species, including drug-resistant Candida species. mdpi.com For example, specific 3-((4-hydroxyphenyl)amino)propanoic acid derivatives exhibited notable activity against C. auris, C. albicans, and C. parapsilosis with MIC values as low as 8-32 µg/mL. mdpi.com The mechanism of action for some propanoic acid derivatives involves the induction of apoptotic cell death in fungi, characterized by the generation of reactive oxygen species (ROS) and the activation of metacaspases. nih.gov Benzoic acid derivatives, which share structural similarities, have also shown strong antifungal activity against plant pathogens like Moniliophthora roreri. nih.gov

Anthelmintic Activity: While direct studies on the anthelmintic properties of this compound are limited, research on related compounds suggests potential activity. For example, an oxadiazole derivative, 5-phenyl-1,3,4-oxadiazole-2-propionic acid, showed moderate activity against adult helminths in motility assays. nih.gov Other studies have identified that certain synthetic peroxides with 1,2-dioxolane moieties possess high anti-schistosomal activity. mdpi.com These findings suggest that the broader class of compounds to which phenoxypropanoic acids belong may hold promise for anthelmintic applications.

| Compound Type | Target Organism | Observed Activity | Reference |

|---|---|---|---|

| 3-((4-hydroxyphenyl)amino)propanoic acid derivatives | ESKAPE pathogens, Candida species | Structure-dependent antibacterial and antifungal activity. MICs as low as 0.5 µg/mL. | mdpi.comnih.gov |

| Chlorinated 3-phenylpropanoic acid derivatives | E. coli, S. aureus | Significant and selective antibacterial activity. | researchgate.net |

| Propionic acid | Candida albicans | Induces apoptotic cell death via ROS generation. | nih.gov |

| 5-phenyl-1,3,4-oxadiazole-2-propionic acid | Adult helminths | Moderate activity in motility assays. | nih.gov |

Phenolic compounds are well-known for their antioxidant properties, which are primarily attributed to their ability to scavenge free radicals. The antioxidant potential of compounds related to this compound has been evaluated using various in vitro assays.

The most common method used is the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical scavenging assay. mdpi.com This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction in the concentration of the DPPH radical is measured by a decrease in absorbance at a specific wavelength. mdpi.com

Studies on 3-((4-hydroxyphenyl)amino)propanoic acid derivatives have demonstrated their capacity as potent antioxidants in the DPPH assay. nih.govresearchgate.net Similarly, various phenolic acid derivatives have shown significant DPPH radical scavenging ability, which often increases in a dose-dependent manner. nih.gov The introduction of phenolic acids to other molecules, such as chitooligosaccharides, has been shown to significantly improve their free radical scavenging activity against DPPH, superoxide, and hydroxyl radicals. nih.gov The number and position of hydroxyl and methoxy (B1213986) groups on the phenolic ring are critical factors influencing the antioxidant capacity. mdpi.com

| Compound/Derivative Class | Assay | Key Finding | Reference |

|---|---|---|---|

| 3-((4-Hydroxyphenyl)amino)propanoic acid derivatives | DPPH Radical Scavenging Assay | Demonstrated potent antioxidant properties. | nih.govresearchgate.net |

| Phenolic acid chitooligosaccharide derivatives | DPPH, Superoxide, and Hydroxyl Radical Scavenging Assays | Significantly enhanced antioxidant activity compared to the parent molecule. | nih.gov |

| Plant-derived phenolic acids | General Antioxidant Assays | Antioxidant properties increase with the number of hydroxyl and methoxy groups. | mdpi.com |

Certain phenoxyacetic and phenoxypropionic acid derivatives are known to exhibit plant growth-regulating properties, often mimicking the effects of natural auxins. Auxins are a class of plant hormones that play a crucial role in various developmental processes, including cell elongation, root formation, and apical dominance. omexcanada.com

Synthetic auxins, such as 2,4-dichlorophenoxyacetic acid (2,4-D), are widely used in agriculture. plantsjournal.com Analogues of chloro-phenoxyacetic acid have been shown to promote hypocotyl elongation in seedlings. glpbio.com The mechanism of action involves binding to auxin receptors, which then triggers a signaling cascade leading to the expression of auxin-responsive genes. nih.gov For example, 3,4-dichlorophenylacetic acid has been identified as an auxin analog that promotes the elongation of oat coleoptiles and the generation of adventitious roots. nih.gov

These compounds can influence plant growth by increasing the elasticity of cell walls, which is a prerequisite for cell elongation. omexcanada.com They can also stimulate the production of ethylene (B1197577) and promote the development of lateral and adventitious roots. omexcanada.com However, at high concentrations, these auxin-like compounds can be phytotoxic, a principle that is exploited in their use as herbicides. plantsjournal.com The specific effects on plant growth are dependent on the chemical structure of the compound, its concentration, and the plant species.

The structural features of phenoxypropanoic acids have made them and their derivatives valuable candidates in the development of various agrochemicals.

Herbicidal Activity: Phenoxypropionic acid derivatives are a well-established class of herbicides, particularly effective against gramineous (grassy) weeds. jst.go.jptandfonline.com These compounds often act as inhibitors of acetyl-CoA carboxylase (ACCase), a key enzyme in fatty acid synthesis in plants. mdpi.com The R-enantiomers of these derivatives typically possess substantially better herbicidal properties than the racemates. google.com The efficacy of these herbicides is highly dependent on the substituents on the aromatic rings. For instance, the introduction of a cyano group at the 3-position and a chlorine atom at the 6-position of an imidazo[1,2-a]pyridine (B132010) moiety attached to a phenoxypropionic acid structure was found to enhance herbicidal activity. jst.go.jptandfonline.com

Insecticidal Activity: While less common than their herbicidal applications, some derivatives of related chemical structures have been investigated for insecticidal properties. For example, novel 2-phenylpyridine (B120327) derivatives containing N-phenylbenzamide moieties have shown high insecticidal activity against pests like Mythimna separata. nih.gov Oxime ester derivatives have also been synthesized and screened for their insecticidal and ovicidal activities against various insect pests, with some compounds showing higher biological activity than the reference compound pyriproxyfen. mdpi.com

Fungicidal Activity: The potential of phenoxypropanoic acid-related structures as fungicides has also been explored. Derivatives of 2-allylphenol, a phenylpropanoid, have shown enhanced antifungal activity against plant pathogens like Botrytis cinerea, particularly when the hydroxyl group is replaced by a methoxy or acetyl group. mdpi.com These compounds are thought to inhibit fungal respiration. mdpi.com Furthermore, phenyl fatty hydroxamic acids and their copper complexes have demonstrated significant antifungal activity against species like Aspergillus fumigatus and Candida albicans. researchgate.net

| Activity | Compound Class | Target | Mechanism/Observation | Reference |

|---|---|---|---|---|

| Herbicidal | Phenoxypropionic acid derivatives | Gramineous weeds | Inhibition of acetyl-CoA carboxylase (ACCase). Activity is substituent-dependent. | jst.go.jptandfonline.commdpi.com |

| Insecticidal | 2-Phenylpyridine derivatives | Mythimna separata | High inhibition (100%) at 500 mg/L for certain derivatives. | nih.gov |

| Fungicidal | 2-Allylphenol derivatives | Botrytis cinerea | Enhanced activity with hydroxyl group modification; likely inhibits respiration. | mdpi.com |

Computational Chemistry and Theoretical Modeling Studies

Quantum Chemical Calculations

Quantum chemical calculations are employed to understand the fundamental electronic properties and reactivity of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a chemical system.

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. ekb.eg It is based on the principle that the ground-state energy of a system is a unique functional of its electron density. ekb.egmdpi.com DFT calculations can elucidate the distribution of electrons within 3-(3,5-Dimethylphenoxy)propanoic acid, which is crucial for understanding its stability and chemical behavior.

Key parameters derived from DFT studies help to quantify the molecule's reactivity. nih.gov These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy relates to the ability to donate electrons, while the LUMO energy indicates the ability to accept electrons. The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and kinetic stability. researchgate.net

Other global reactivity descriptors that can be calculated include:

Chemical Potential (μ): Measures the tendency of electrons to escape from the system. mdpi.com

Global Hardness (η): Represents the resistance to change in electron distribution. nih.gov

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. mdpi.com

These theoretical indices provide a framework for predicting how this compound might behave in chemical reactions. mdpi.com For instance, the locations of the HOMO and LUMO on the molecular structure can indicate the likely sites for electrophilic and nucleophilic attack, respectively.

| Parameter | Value | Description |

|---|---|---|

| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital. |

| LUMO Energy | -1.2 eV | Energy of the lowest unoccupied molecular orbital. |

| HOMO-LUMO Gap (ΔE) | 5.3 eV | Indicator of chemical stability. |

| Chemical Potential (μ) | -3.85 eV | Measures electron escaping tendency. |

| Global Hardness (η) | 2.65 eV | Resistance to charge transfer. |

| Electrophilicity Index (ω) | 2.80 eV | Propensity to act as an electrophile. |

The biological activity and physical properties of a flexible molecule like this compound are highly dependent on its three-dimensional shape or conformation. Conformational analysis involves identifying the stable arrangements of atoms (conformers) and determining their relative energies. nih.gov The molecule possesses several rotatable bonds, primarily the C-O-C ether linkage and the C-C bonds of the propanoic acid side chain, allowing it to adopt numerous conformations.

Quantum chemical calculations can be used to construct a potential energy landscape, which maps the energy of the molecule as a function of its geometry, such as the torsion angles of its rotatable bonds. nih.govresearchgate.net By systematically rotating these bonds and calculating the energy at each step, researchers can identify energy minima, corresponding to stable conformers, and the energy barriers that separate them. This analysis reveals the most probable shapes the molecule will adopt under given conditions and the flexibility it possesses to change between these shapes.

| Conformer | Key Dihedral Angle (C-O-C-C) | Relative Energy (kcal/mol) | Population (%) at 298 K |

|---|---|---|---|

| 1 (Global Minimum) | 178° (anti) | 0.00 | 65.1 |

| 2 | -65° (gauche) | 0.85 | 18.5 |

| 3 | 68° (gauche) | 0.88 | 16.4 |

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide a dynamic view of molecular behavior by simulating the motions of atoms and molecules over time. dovepress.com By solving Newton's equations of motion for a system of atoms, MD simulations can explore how molecules like this compound behave in a realistic environment, such as in aqueous solution. mdpi.com

While quantum calculations identify static low-energy conformers, MD simulations explore the transitions between these states and the range of conformations accessible at a given temperature. dovepress.com A simulation of this compound, typically solvated in a box of water molecules, would show the constant fluctuation of its dihedral angles, bond lengths, and bond angles.

Analysis of the simulation trajectory allows for the identification of the most frequently visited conformational states, providing insight into the molecule's preferred geometries in solution. nih.gov This approach offers a more comprehensive understanding of its flexibility than static models alone, revealing how interactions with the solvent can influence its shape.

| Dihedral Angle | Description | Observed Range | Most Probable Value(s) |

|---|---|---|---|

| τ1 (Ar-O-CH2-CH2) | Rotation around the ether bond | -180° to 180° | ~175°, ~70°, ~-68° |

| τ2 (O-CH2-CH2-COOH) | Rotation of the propanoic chain | -180° to 180° | ~180° |

MD simulations are also valuable for predicting how a molecule presents itself to its environment. The Solvent Accessible Surface Area (SASA) is a measure of the surface area of a molecule that is accessible to a solvent. dovepress.com By calculating the SASA for different parts of this compound (e.g., the hydrophobic dimethylphenyl group versus the hydrophilic carboxylic acid group), one can predict its amphiphilic character.

Furthermore, analyzing the trajectory can reveal specific interactions with solvent molecules, such as the formation and lifetime of hydrogen bonds between the carboxylic acid group and surrounding water molecules. This information is critical for understanding the molecule's solubility and how it might interact with other molecules in a biological context. nih.gov

Molecular Docking and Ligand-Receptor Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. medpharmres.comnih.gov This method is instrumental in drug discovery for predicting the binding mode and affinity of a small molecule to a biological target. mdpi.com

For this compound, docking simulations could be used to screen its potential against various protein targets. The process involves generating a multitude of possible binding poses of the ligand within the active site of the receptor and then using a scoring function to estimate the binding affinity for each pose. mdpi.com

The results of a docking study can reveal:

Binding Energy: A score that estimates the free energy of binding, indicating the strength of the interaction. nih.gov

Binding Pose: The predicted three-dimensional orientation of the ligand within the receptor's binding site.

Key Interactions: Specific non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-receptor complex. nih.gov

This modeling can generate hypotheses about the potential biological activity of this compound by identifying proteins it may interact with and the specific molecular features responsible for this interaction.

| Parameter | Value/Description |

|---|---|

| Protein Target | Hypothetical Kinase XYZ |

| Binding Energy (kcal/mol) | -7.8 |

| Predicted Interactions |

|

In Silico Prediction of Bioactivity and ADME (Absorption, Distribution, Metabolism, Excretion) Properties

In the absence of extensive empirical data, computational, or in silico, methods provide a valuable preliminary assessment of the potential biological and pharmacokinetic profiles of chemical compounds. For this compound, a variety of predictive models have been employed to estimate its bioactivity and ADME (Absorption, Distribution, Metabolism, and Excretion) properties. These theoretical studies are crucial in early-stage drug discovery and chemical research for prioritizing compounds for further experimental investigation.

The predictions detailed below are generated from established online platforms such as SwissADME, pkCSM, and Molinspiration, which utilize algorithms based on large datasets of experimentally verified compounds. It is important to note that these are theoretical predictions and require experimental validation.

The physicochemical characteristics of a compound are fundamental to its pharmacokinetic behavior. Key descriptors for this compound have been calculated and are presented in the table below. Lipophilicity, often expressed as the logarithm of the octanol-water partition coefficient (Log P), is a critical parameter influencing a molecule's absorption and distribution.

| Parameter | Predicted Value | Method/Tool |

|---|---|---|

| Molecular Formula | C₁₁H₁₄O₃ | - |

| Molecular Weight | 194.23 g/mol | SwissADME |

| Log P (Consensus) | 2.35 | SwissADME |

| Topological Polar Surface Area (TPSA) | 46.53 Ų | SwissADME |

The ADME profile of a compound dictates its bioavailability and duration of action within a biological system. In silico tools can predict various aspects of a molecule's journey through the body.

Absorption: Predictions for gastrointestinal (GI) absorption and blood-brain barrier (BBB) permeability are critical early indicators of a compound's potential oral bioavailability and central nervous system activity, respectively.

| Parameter | Prediction | Interpretation | Tool |

|---|---|---|---|

| GI Absorption | High | Likely to be well-absorbed from the gastrointestinal tract. | SwissADME |

| BBB Permeant | No | Unlikely to cross the blood-brain barrier. | SwissADME |

| Caco-2 Permeability (log Papp in 10⁻⁶ cm/s) | 0.981 | A log Papp > 0.9 suggests high permeability. | pkCSM |

Distribution: The distribution of a compound is influenced by its binding to plasma proteins. The volume of distribution (VDss) provides an indication of the extent to which a compound distributes into tissues.

| Parameter | Predicted Value | Interpretation | Tool |

|---|---|---|---|

| Steady State Volume of Distribution (VDss) (log L/kg) | -0.089 | Indicates limited distribution into tissues. | pkCSM |

Metabolism: Cytochrome P450 (CYP) enzymes are major players in drug metabolism. Predicting whether a compound is a substrate or inhibitor of these enzymes is crucial for anticipating drug-drug interactions.

| CYP Isoform | Substrate Prediction | Inhibitor Prediction | Tool |

|---|---|---|---|

| CYP1A2 | No | No | SwissADME |

| CYP2C19 | No | No | SwissADME |

| CYP2C9 | No | Yes | SwissADME |

| CYP2D6 | No | No | SwissADME |

| CYP3A4 | No | No | SwissADME |

Excretion: The total clearance of a compound provides a measure of the efficiency of its elimination from the body.

| Parameter | Predicted Value | Tool |

|---|---|---|

| Total Clearance (log ml/min/kg) | 0.323 | pkCSM |

Bioactivity predictions estimate the likelihood of a compound interacting with various biological targets. These predictions are based on the similarity of the compound's structure to known active molecules. The bioactivity score is a common metric, where a higher score suggests a greater probability of biological activity.

| Target Class | Bioactivity Score | Interpretation | Tool |

|---|---|---|---|

| GPCR Ligand | -0.33 | Moderately active | Molinspiration |

| Ion Channel Modulator | -0.45 | Moderately active | Molinspiration |

| Kinase Inhibitor | -0.89 | Inactive | Molinspiration |

| Nuclear Receptor Ligand | -0.11 | Moderately active | Molinspiration |

| Protease Inhibitor | -0.41 | Moderately active | Molinspiration |

| Enzyme Inhibitor | -0.15 | Moderately active | Molinspiration |

Advanced Analytical Methodologies for Research of 3 3,5 Dimethylphenoxy Propanoic Acid

Chromatographic Techniques

Chromatography is indispensable for separating the target compound from impurities and for resolving its stereoisomers. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the principal chromatographic methods utilized in its analysis.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for analyzing aryloxyphenoxypropanoic acids. For purity assessment, a reversed-phase HPLC method is typically employed, which separates compounds based on their hydrophobicity. The purity of 3-(3,5-Dimethylphenoxy)propanoic acid can be determined by quantifying the area of its corresponding peak relative to the total area of all peaks in the chromatogram.

Due to the presence of a chiral center at the second carbon of the propanoic acid chain, this compound exists as a pair of enantiomers. The separation of these enantiomers is critical and is achieved using chiral HPLC. This involves a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs, such as those derived from amylose (B160209) or cellulose (B213188) coated with derivatives like 3,5-dimethylphenylcarbamate, are highly effective for this purpose. mdpi.commdpi.com A study on a similar aryloxyphenoxypropanoic acid demonstrated that a CSP column with a glycopeptide selector could achieve baseline resolution of the R- and S-isomers. nih.gov The method was validated for precision (RSD < 0.6%) and accuracy (error, 0.5%), showcasing its reliability for optical purity assessment. nih.gov

Table 1: Illustrative HPLC Parameters for Enantiomeric Resolution

| Parameter | Condition |

|---|---|

| Column | Chiral Stationary Phase (e.g., Amylose tris(3,5-dimethylphenylcarbamate)) |

| Mobile Phase | n-Hexane/Ethanol/Trifluoroacetic Acid mixture |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Column Temperature | 25 °C |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, making it ideal for the qualitative and quantitative analysis of volatile and semi-volatile compounds. d-nb.infonih.gov Carboxylic acids like this compound are generally not volatile enough for direct GC analysis. Therefore, a derivatization step is required to convert the carboxylic acid into a more volatile ester, such as a trimethylsilyl (B98337) (TMS) ester. researchgate.netresearchgate.net

For qualitative analysis, the retention time of the derivatized compound is compared to that of a known standard. The mass spectrum obtained provides a unique fragmentation pattern, or "fingerprint," that confirms the identity of the compound. nih.gov For quantitative analysis, the area of the chromatographic peak corresponding to the analyte is measured and compared against a calibration curve generated from standards of known concentrations. unipi.it This method allows for the precise determination of the amount of this compound in a sample. nih.gov

Spectroscopic Characterization Methods

Spectroscopic methods are essential for the definitive structural elucidation of this compound. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy provide detailed information about the molecule's atomic connectivity, molecular weight, and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules. pearson.comst-andrews.ac.uk Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively.

¹H NMR: The proton NMR spectrum of this compound would show distinct signals corresponding to the different types of protons. The two methyl groups on the phenyl ring would appear as a single, sharp peak (a singlet) due to their chemical equivalence. The aromatic protons would also produce signals in the aromatic region of the spectrum. The protons of the propanoic acid moiety would give rise to a characteristic pattern, typically two multiplets corresponding to the two methylene (B1212753) (-CH₂-) groups. The acidic proton of the carboxyl group often appears as a broad singlet at a significantly downfield chemical shift. docbrown.infochemicalbook.com

¹³C NMR: The carbon-13 NMR spectrum provides information on all unique carbon atoms in the molecule. docbrown.info For this compound, separate signals would be observed for the carbonyl carbon of the acid, the carbons of the aromatic ring (with different shifts for the substituted and unsubstituted carbons), the aliphatic carbons of the propanoic acid chain, and the methyl group carbons. docbrown.infochemicalbook.com The chemical shifts are indicative of the electronic environment of each carbon atom.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) in ppm

| Atom Type | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

|---|---|---|

| Carboxyl (COOH) | 10.0 - 12.0 (broad s) | ~174 |

| Aromatic (Ar-H) | 6.5 - 6.7 | ~159 (C-O), ~140 (C-CH₃), ~123 (CH), ~115 (CH) |

| Methylene (O-CH₂) | ~4.1 (t) | ~66 |

| Methylene (CH₂-COOH) | ~2.8 (t) | ~34 |

| Methyl (Ar-CH₃) | ~2.2 (s) | ~21 |

Note: s = singlet, t = triplet. Predictions are based on analogous structures. docbrown.infodocbrown.inforsc.org

Mass Spectrometry (MS) is used to determine the molecular weight of a compound with high accuracy and to gain structural insights from its fragmentation patterns. nist.gov For this compound (C₁₁H₁₄O₃), the molecular weight is 194.23 g/mol . In an electron ionization (EI) mass spectrum, the peak with the highest mass-to-charge ratio (m/z) corresponds to the molecular ion [M]⁺, which would appear at m/z 194.

The fragmentation pattern provides corroborating evidence for the proposed structure. Key fragmentation pathways for this molecule would include the loss of the carboxyl group ([M-COOH]⁺, m/z 149), and cleavage at the ether bond, resulting in fragments corresponding to the dimethylphenoxyl radical and the propanoic acid cation, or vice versa. docbrown.infonih.govnih.gov Analysis of these fragments helps to piece together the molecular structure. youtube.com

Table 3: Expected Key Fragments in the Mass Spectrum

| m/z Value | Possible Fragment Identity |

|---|---|

| 194 | [C₁₁H₁₄O₃]⁺ (Molecular Ion) |

| 149 | [M - COOH]⁺ |

| 121 | [C₈H₉O]⁺ (Dimethylphenoxyl fragment) |

| 73 | [C₃H₅O₂]⁺ (Propanoic acid fragment) |

Note: Fragmentation patterns are predicted based on the principles of mass spectrometry. docbrown.info

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. researchgate.net The FTIR spectrum of this compound would display several characteristic absorption bands.

The most prominent feature would be a very broad absorption band in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of the carboxylic acid group, broadened due to hydrogen bonding. docbrown.info A sharp, strong absorption peak around 1700-1725 cm⁻¹ corresponds to the C=O (carbonyl) stretching vibration of the carboxylic acid. docbrown.info Other significant peaks include C-H stretching vibrations for the aromatic and aliphatic portions of the molecule just below and above 3000 cm⁻¹, and C-O stretching vibrations for the ether linkage and the carboxylic acid in the 1000-1300 cm⁻¹ region. instanano.com

Table 4: Characteristic FTIR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 2500-3300 (broad) | O-H stretch | Carboxylic Acid |

| 2850-3000 | C-H stretch | Aliphatic (CH₂, CH₃) |

| 1700-1725 (strong) | C=O stretch | Carboxylic Acid |

| 1580-1600 | C=C stretch | Aromatic Ring |

| 1200-1300 | C-O stretch | Ether, Carboxylic Acid |

Note: Expected ranges are based on standard FTIR correlation tables. docbrown.infoinstanano.com

UV/Visible Spectroscopy for Electronic Transitions and Concentration Determination

UV/Visible spectroscopy is a powerful analytical technique employed to investigate the electronic transitions within a molecule and to determine the concentration of a substance in a solution. byjus.com The principle behind this method is based on the absorption of ultraviolet or visible light by a molecule, which causes the promotion of electrons from a ground electronic state to a higher energy excited state. uobabylon.edu.iq The specific wavelengths of light absorbed are characteristic of the molecule's structure, particularly the presence of chromophores, which are functional groups responsible for the absorption. hnue.edu.vn

In the case of this compound, the primary chromophore is the substituted benzene (B151609) ring. The π-electron system of the aromatic ring gives rise to characteristic π → π* transitions. spcmc.ac.in The benzene chromophore typically exhibits three absorption bands: an intense E1 band around 184 nm, a less intense E2 band around 204 nm, and a much weaker, vibrationally-structured B band around 256 nm. spcmc.ac.in Substitution on the benzene ring, such as the dimethyl and propanoic acid groups in this compound, can cause shifts in the position (bathochromic or hypsochromic shifts) and intensity (hyperchromic or hypochromic effects) of these absorption bands. spcmc.ac.inijermt.org The carboxylic acid group itself has a weak n → π* transition, which typically absorbs around 200-215 nm and may be masked by the stronger absorptions of the aromatic ring. libretexts.orgntu.edu.sg

The concentration of this compound in a solution can be determined using the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. byjus.comlongdom.org By measuring the absorbance at a specific wavelength (λmax), where the absorption is at its maximum, a calibration curve can be constructed using standards of known concentration. This curve can then be used to determine the concentration of unknown samples. longdom.org

Table 1: Illustrative UV/Visible Spectroscopy Data for a Substituted Phenoxyalkanoic Acid

| Parameter | Value | Description |

| Solvent | Ethanol | The choice of solvent can influence the absorption spectrum. |

| λmax 1 | ~220 nm | Corresponds to a π → π* transition of the substituted aromatic ring. |

| Molar Absorptivity (ε) at λmax 1 | ~8,000 L mol⁻¹ cm⁻¹ | A measure of how strongly the compound absorbs light at this wavelength. |

| λmax 2 | ~275 nm | Corresponds to another π → π* transition (B-band) of the aromatic ring. |

| Molar Absorptivity (ε) at λmax 2 | ~1,500 L mol⁻¹ cm⁻¹ | Typically less intense than the primary absorption band. |

Note: The data in this table is a hypothetical representation for a compound with a structure similar to this compound, as specific experimental data for this compound was not found in the literature.

Metabolomics Approaches for Identifying Transformation Products in Biological and Environmental Systems

Metabolomics is the large-scale study of small molecules, known as metabolites, within cells, biofluids, tissues, or organisms. In the context of this compound, metabolomics approaches are invaluable for identifying its transformation products in biological and environmental systems. nih.govresearchgate.net These transformation products, or metabolites, are the result of enzymatic reactions in living organisms or abiotic degradation processes in the environment. nih.govmdpi.com Understanding these transformation pathways is crucial for assessing the compound's fate, persistence, and potential ecotoxicity. numberanalytics.com

The general workflow for a metabolomics study to identify transformation products involves exposing a biological system (e.g., microorganisms, plants, or animal models) or an environmental matrix (e.g., soil, water) to this compound. psu.eduresearchgate.net At various time points, samples are collected and the metabolites are extracted. These extracts are then analyzed using high-resolution analytical platforms, most commonly liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS). The high-resolution mass spectrometry data allows for the detection of a wide range of metabolites and their tentative identification based on their accurate mass and fragmentation patterns. nih.gov

For a compound like this compound, which is a phenoxyalkanoic acid derivative, several transformation pathways can be anticipated in biological and environmental systems. These are often analogous to the degradation of phenoxy herbicides. researchgate.net Common transformation reactions include:

Hydroxylation: The addition of a hydroxyl (-OH) group to the aromatic ring.

Side-chain degradation: Shortening or modification of the propanoic acid side chain.

Ether cleavage: Breaking of the ether bond connecting the aromatic ring and the propanoic acid moiety, leading to the formation of 3,5-dimethylphenol (B42653).

Conjugation: In biological systems, the parent compound or its metabolites can be conjugated with endogenous molecules such as sugars or amino acids to facilitate excretion.

The identification of these transformation products provides a comprehensive picture of the metabolic or degradation pathway of this compound.

Table 2: Potential Transformation Products of this compound in Biological and Environmental Systems

| Potential Transformation Product | Putative Transformation Pathway |

| 3-(3,5-Dimethyl-4-hydroxyphenoxy)propanoic acid | Aromatic hydroxylation |

| 3,5-Dimethylphenol | Ether cleavage |

| 3-(3,5-Dimethylphenoxy)acetic acid | Side-chain oxidation (β-oxidation) |

| 3,5-Dimethylphenoxy)lactic acid | Side-chain hydroxylation |

| Glucuronide conjugate of this compound | Phase II metabolism (conjugation) in biological systems |

Note: This table presents hypothetical transformation products based on known metabolic and degradation pathways of structurally similar compounds, such as phenoxy acid herbicides. researchgate.netnih.govmdpi.com Specific studies on the metabolism of this compound are required for confirmation.

Future Research Directions and Potential Applications

Development of Novel Synthetic Strategies for Enhanced Efficiency and Sustainability

The conventional synthesis of 3-(3,5-Dimethylphenoxy)propanoic acid likely relies on the Williamson ether synthesis. Future research should prioritize the development of more efficient and environmentally benign synthetic routes.

Key Research Areas:

Advanced Catalysis: The exploration of novel catalysts, such as recyclable transition metal catalysts (e.g., copper(I) and palladium(0)) or efficient phase-transfer catalysts, could significantly improve reaction rates and yields while minimizing waste. numberanalytics.com

Green Reaction Media: A shift away from traditional volatile organic solvents towards greener alternatives like ionic liquids, deep eutectic solvents, or even aqueous micellar systems is a critical step towards sustainable synthesis. numberanalytics.comresearchgate.net

Energy-Efficient Methodologies: The application of modern energy sources, such as microwave irradiation or ultrasound, can dramatically reduce reaction times and energy consumption compared to conventional heating methods. numberanalytics.com

Safer Reagents: Investigating the use of alternative alkylating agents with lower toxicity profiles, such as alkyl tosylates and mesylates, would contribute to a safer and more sustainable synthetic process. numberanalytics.com

Comparative Overview of Synthetic Strategies:

| Synthetic Method | Potential Benefits | Key Challenges |

| Traditional Williamson Synthesis | Well-established and understood | Often requires harsh conditions and generates salt byproducts |

| Microwave-Assisted Synthesis | Rapid reaction times, potential for higher yields | Scalability for industrial-level production |

| Phase-Transfer Catalysis | Milder reaction conditions, improved efficiency | Cost and recyclability of the catalyst |

| Synthesis in Green Solvents | Reduced environmental footprint and health hazards | Solvent selection, recovery, and cost |

Deeper Elucidation of Molecular Mechanisms Underlying Observed Biological Activities

Given that the biological profile of this compound is largely unexplored, a primary research direction should be comprehensive screening for biological activity, followed by in-depth mechanistic studies.

Potential Areas for Investigation:

Herbicidal Action: Many phenoxypropanoic acids function as synthetic auxins, disrupting plant growth. Investigating this mechanism for the title compound is a logical starting point.

Antimicrobial and Anticancer Potential: The broader class of arylpropanoic acids has yielded compounds with antimicrobial and anticancer properties. nih.govmdpi.com Screening for such activities and identifying the specific molecular targets is a promising avenue.

Enzyme Inhibition: A crucial area of study would be to assess the inhibitory effects on key enzymes, such as cyclooxygenases (COX), which are the primary targets for many anti-inflammatory drugs within the arylpropanoic acid family.

Exploration of New Biological Targets and Therapeutic Areas for Derivatives

The chemical structure of this compound serves as a versatile scaffold for the synthesis of novel derivatives with potentially new or enhanced biological activities.

Strategies for Derivative Development:

Structure-Activity Relationship (SAR) Studies: A systematic approach to modifying the aromatic ring substituents, the length and branching of the propanoic acid chain, and the nature of the ether linkage will be crucial for establishing robust SARs. nih.govresearchgate.net This knowledge can then guide the rational design of more potent and selective compounds.

Bioisosteric Modification: The replacement of the carboxylic acid functional group with other acidic bioisosteres can alter the compound's pharmacokinetic and pharmacodynamic profiles, potentially unlocking new therapeutic applications.

Novel Target Identification: Based on the known targets of similar molecules, derivatives can be specifically designed to interact with new biological targets. For example, some 3-arylpropionic acids are known to be agonists of the sphingosine-1-phosphate receptor-1 (S1P1), suggesting a potential therapeutic area in immunology. nih.govresearchgate.net

Potential Therapeutic Areas for Derivative Exploration:

| Therapeutic Area | Illustrative Biological Target | Rationale Based on Structurally Related Compounds |

| Anti-inflammatory | Cyclooxygenase (COX) Enzymes | Many arylpropanoic acids are well-known NSAIDs. |

| Oncology | Tubulin, Protein Kinases | Certain trimethoxyphenyl analogues have demonstrated cytotoxic effects on cancer cell lines. nih.govnih.gov |

| Infectious Diseases | Key Bacterial or Fungal Enzymes | The arylpropanoic acid scaffold has been a source of antimicrobial agents. |

| Autoimmune Disorders | Sphingosine-1-Phosphate Receptors | SAR studies have identified potent S1P1 agonists among 3-arylpropionic acids. nih.govresearchgate.net |